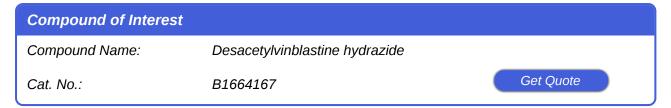


Desacetylvinblastine Hydrazide: A Technical Guide for Cancer Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine hydrazide (DAVLBH) is a potent cytotoxic agent derived from the vinca alkaloid vinblastine. As a member of the vinca alkaloid family, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. This property makes DAVLBH a valuable payload for targeted cancer therapies, particularly in the development of Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs). This technical guide provides an in-depth overview of DAVLBH, including its synthesis, mechanism of action, experimental protocols for its use in cancer research, and a summary of its efficacy and pharmacokinetic profile.

Chemical Properties

Desacetylvinblastine hydrazide is synthesized from vinblastine. The chemical properties of 4-**Desacetylvinblastine hydrazide** are summarized in the table below.[1]



Property	Value
Chemical Name	4-Desacetylvinblastine hydrazide
CAS Number	55383-37-4
Molecular Formula	C43H56N6O7
Molecular Weight	768.94 g/mol
PSA	182.92
LogP	4.22990
Hydrogen Bond Donor Count	6
Hydrogen Bond Acceptor Count	11
Rotatable Bond Count	7

Synthesis and Conjugation

The synthesis of DAVLBH and its subsequent conjugation to targeting moieties are critical steps in the development of DAVLBH-based cancer therapeutics.

Synthesis of Desacetylvinblastine Hydrazide

A common method for synthesizing 4-desacetylvinblastine hydrazide involves the reaction of vinblastine with hydrazine.[1] A general protocol is as follows:

Experimental Protocol: Synthesis of 4-Desacetylvinblastine Hydrazide

- Reaction Setup: Dissolve vinblastine in ethanol.
- Reagent Addition: Add hydrazine to the solution.
- Reaction Conditions: Heat the reaction mixture at 60°C for 24 hours.[1]
- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).



• Purification: Upon completion, the product, deacetylvinblastine monohydrazide, is purified from the reaction mixture.

Note: This is a generalized protocol. Reaction conditions, such as the concentration of reactants and purification methods, may require optimization.

Conjugation to Targeting Moieties

DAVLBH is a key component in targeted therapies, where it is conjugated to a targeting ligand, such as a monoclonal antibody or a small molecule, via a chemical linker.[2][3][4] This approach allows for the selective delivery of the potent cytotoxic agent to cancer cells.

Experimental Protocol: Synthesis of a Small Molecule-Drug Conjugate (CRL-L1-DAVLBH)

This protocol describes the synthesis of a DAVLBH conjugate targeting the cholecystokinin 2 receptor (CCK2R).[2]

- Preparation of Ligand-Linker: Synthesize the CCK2R ligand-linker conjugate (CRL-L1) as previously described.
- Reaction Setup: Dissolve CRL-L1 in argon-purged HPLC grade water and adjust the pH to
 ~7 using argon-purged sodium bicarbonate.
- Addition of Activated DAVLBH: Prepare a solution of disulfide-activated DAVLBH in tetrahydrofuran (THF) and add it to the CRL-L1 solution.
- Reaction Monitoring: Monitor the reaction progress using analytical LRMS-LCMS. The reaction is typically complete within 20 minutes.[2]
- Purification: Purify the crude CRL-L1-DAVLBH conjugate by preparative reverse-phase HPLC.[2]

Experimental Protocol: General Antibody-Drug Conjugation via Disulfide Linker

This protocol outlines the general steps for conjugating a drug like DAVLBH to an antibody through a disulfide linker.



- Antibody Reduction: Partially reduce the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to expose free thiol groups from the interchain disulfide bonds.[5][6]
- Purification of Reduced Antibody: Remove the excess reducing agent by desalting chromatography (e.g., G25 column).[5]
- Conjugation: React the reduced antibody with a DAVLBH-linker construct containing a thiol-reactive group (e.g., maleimide) that will form a disulfide bond with the antibody's free thiols.
 [6][7] The reaction is typically incubated on ice for about an hour.[5]
- Quenching: Quench the reaction with an excess of a thiol-containing compound like cysteine to cap any unreacted maleimide groups.[5]
- Purification of ADC: Purify the resulting ADC using a desalting column to remove excess drug-linker and quenching agent.[5]



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Caption: General workflow for the synthesis and conjugation of **Desacetylvinblastine hydrazide**.

Mechanism of Action

The primary mechanism of action of DAVLBH, like other vinca alkaloids, is the inhibition of tubulin polymerization.[8][9] This disruption of microtubule dynamics has several downstream



consequences that ultimately lead to cancer cell death.

Inhibition of Tubulin Polymerization

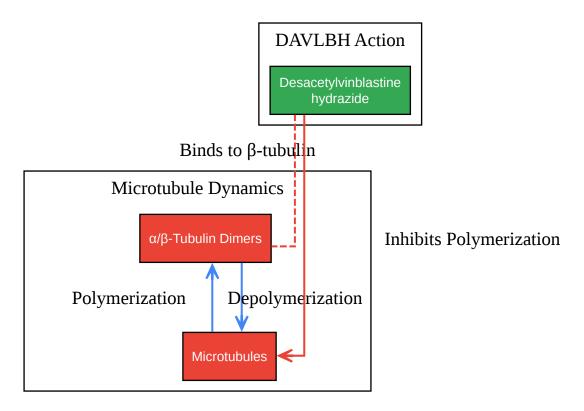
Microtubules are dynamic polymers of α - and β -tubulin heterodimers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. [10] Vinca alkaloids bind to β -tubulin, preventing its polymerization into microtubules. This leads to the depolymerization of existing microtubules and the destruction of the mitotic spindle.[8]

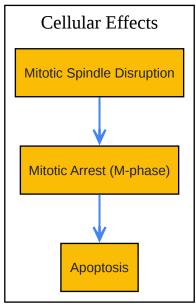
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on tubulin polymerization by monitoring the change in turbidity of a tubulin solution.[11][12]

- Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice.[13]
- Reaction Mixture: In a 96-well plate, combine the tubulin solution with the polymerization buffer containing GTP. Add the test compound (e.g., DAVLBH) at various concentrations.
 Include positive (e.g., paclitaxel for stabilization) and negative (e.g., vehicle control) controls.
 [11][12]
- Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
 [11][13]
- Data Acquisition: Measure the absorbance (turbidity) at 350 nm every 30 seconds for 60-90 minutes.[12][13]
- Analysis: Plot the absorbance over time to generate polymerization curves. Inhibition of
 polymerization will result in a decrease in the rate and extent of the absorbance increase.[11]







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Caption: Mechanism of action of **Desacetylvinblastine hydrazide** on microtubule dynamics.

Downstream Signaling Pathways

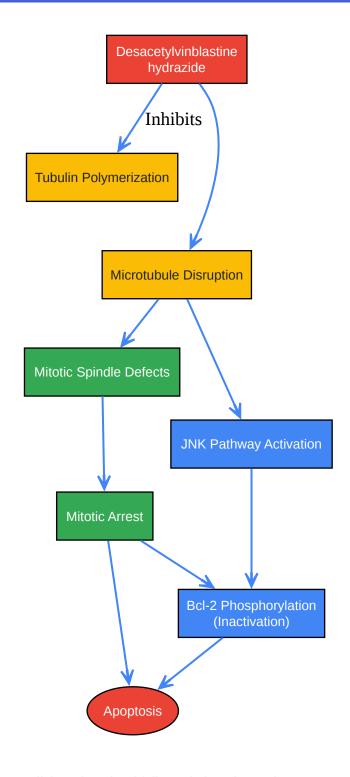


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The disruption of microtubule dynamics by DAVLBH triggers a cascade of cellular events and affects multiple signaling pathways, ultimately leading to apoptosis. While the primary effect is mitotic arrest, vinca alkaloids can also induce apoptosis in interphase cells.[2] The disruption of the microtubule network can impact intracellular trafficking and signaling cascades that are dependent on an intact cytoskeleton. For example, microtubule disruption has been shown to influence MAPK (mitogen-activated protein kinase) signaling pathways, including the activation of JNK (c-Jun N-terminal kinase), which is involved in pro-apoptotic signaling.[10]





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Caption: Key signaling events downstream of DAVLBH-induced microtubule disruption.

Efficacy and Pharmacokinetics



The efficacy of DAVLBH is primarily evaluated in the context of its targeted conjugates. In vitro and in vivo studies have demonstrated the potent anti-cancer activity of these conjugates.

In Vitro Cytotoxicity

The cytotoxic activity of DAVLBH and its conjugates is typically assessed by measuring the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Compound	Cell Line	IC50	Reference
CRL-L1-DAVBH	HEK 293-CCK2R	~10 nM	[2]
L1-DAVBH (nontargeted)	HEK 293-CCK2R	>1 μM	[2]
Free DAVLBH	HEK 293-CCK2R	~1 nM	[2]
Z-GP-DAVLBH	SJSA-1 (Osteosarcoma)	~50 nM (48h)	[14]
Z-GP-DAVLBH	143B (Osteosarcoma)	~100 nM (48h)	[14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
- Compound Treatment: Treat the cells with serial dilutions of the DAVLBH conjugate for a specified period (e.g., 24, 48, or 72 hours).[15]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[15]
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
- Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 595 nm)
 using a microplate reader.[15]



 IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the cell viability against the compound concentration.

In Vivo Efficacy

The anti-tumor activity of DAVLBH conjugates is evaluated in preclinical animal models, typically xenograft models where human cancer cells are implanted in immunocompromised mice.

Conjugate	Tumor Model	Dosing	Outcome
KS1/4-DAVLBH	N/A	17 mg/kg (rats), 15 mg/kg (monkeys)	Pharmacokinetic study
EC145	KB tumor xenografts	1 μmol/kg s.c. x 6	Marked antitumor activity
CRL-L1-TubBH	CCK2R-expressing xenografts	N/A	Tumor regression

Experimental Protocol: Xenograft Efficacy Study

- Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
- Tumor Growth: Allow the tumors to grow to a specified size.
- Treatment: Administer the DAVLBH conjugate at various doses and schedules. Include a vehicle control group.
- Monitoring: Monitor tumor volume and body weight of the mice regularly.
- Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or after a specified duration.
- Analysis: Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the conjugate.



Pharmacokinetics

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of DAVLBH conjugates.

A study on the monoclonal antibody-vinca conjugate KS 1/4-**desacetylvinblastine hydrazide** ([3H]LY203725) in rats and monkeys provided the following PK parameters:[2]

Species	Dose	Elimination Half- lives (t1/2)	Primary Elimination Route
Rat	17 mg/kg i.v.	10 and 143 hours (biphasic)	Fecal excretion
Monkey	15 mg/kg i.v.	11 and 66 hours (biphasic)	Fecal excretion

The half-life of free DAVLBH in the plasma of monkeys dosed with the conjugate was 16 hours. [2] Administration of unconjugated DAVLBH to rats showed a rapid initial decrease followed by a slower elimination with a half-life of 1.4 hours.[2]

Conclusion

Desacetylvinblastine hydrazide is a potent microtubule-disrupting agent with significant potential as a cytotoxic payload in targeted cancer therapies. Its well-characterized mechanism of action and the ability to be conjugated to various targeting moieties make it a valuable tool in the development of next-generation anti-cancer drugs. This technical guide provides a comprehensive overview of the key aspects of DAVLBH for researchers and drug development professionals, from its synthesis and conjugation to its biological activity and pharmacokinetic profile. Further research and development of DAVLBH-based conjugates hold promise for improving the efficacy and reducing the toxicity of cancer chemotherapy.

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